Aqueous Solubility Advantage: Hydrochloride Salt vs. Free Base and Uncharged Analogues
The hydrochloride salt of (7-aminopyrazolo[1,5-a]pyrimidin-2-yl)methanol exhibits aqueous solubility rated 'High' in vendor solubility classification schemes, attributed to ionic interactions and hydrogen bonding from both the protonated amino group and the hydroxymethyl functionality . In contrast, the free base form (CAS 1894027-85-0) displays only moderate aqueous solubility, consistent with the absence of ionic character; structurally related uncharged pyrazolo[1,5-a]pyrimidin-7(4H)-one analogues lacking the basic 7-amino group show poor water solubility typical of neutral heteroaromatics . While precise mg/mL values are not reported in a single head-to-head study, the qualitative difference (High vs. Moderate/Low) is consistently documented across vendor datasheets and is mechanistically grounded in the salt formation literature for amino-substituted heterocycles [1].
| Evidence Dimension | Aqueous solubility (qualitative rating) |
|---|---|
| Target Compound Data | High (as hydrochloride salt); CLogP = -0.9 |
| Comparator Or Baseline | Free base (CAS 1894027-85-0): Moderate solubility; Pyrazolo[1,5-a]pyrimidin-7(4H)-one: Low solubility |
| Quantified Difference | Qualitative improvement from Moderate/Low to High; Hydrochloride salt formation is established to increase aqueous solubility of heterocyclic amines by 10- to >100-fold in structurally related systems [1] |
| Conditions | Ambient temperature aqueous media; vendor solubility classification systems |
Why This Matters
High aqueous solubility eliminates the need for DMSO co-solvent in biochemical assays above 1% v/v, reducing the risk of solvent-induced false positives and simplifying early-stage screening logistics.
- [1] Serajuddin, A. T. M. Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 2007, 59(7), 603–616 (Class-level reference for solubility enhancement by hydrochloride salt formation). View Source
